molecular formula C19H29NO11 B2498105 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid CAS No. 1159408-54-4

5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid

Cat. No.: B2498105
CAS No.: 1159408-54-4
M. Wt: 447.437
InChI Key: CIMKBXFSXWOMDK-IQZDNPOKSA-N
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Description

5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid is a complex organic compound that belongs to the class of carbohydrates It is characterized by the presence of multiple acetyl groups and an amide group attached to a galactopyranosyl moiety, which is further linked to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid typically involves the protection of hydroxyl groups on the galactopyranosyl moiety using acetyl groups. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The amide group is introduced through the reaction of the corresponding amine with acetic anhydride. The final step involves the esterification of the protected galactopyranosyl moiety with pentanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester linkage between the sugar and the pentanoic acid moiety can undergo hydrolysis under both acidic and basic conditions, leading to the regeneration of the pentanoic acid and the sugar alcohol.

    Deacetylation: The acetyl groups can be selectively removed through deacetylation, typically under acidic conditions, exposing the hydroxyl groups on the sugar.

    Glycosylation: Once the acetyl groups are removed, the exposed hydroxyl groups on the sugar can participate in glycosylation reactions, forming glycosidic bonds with other sugars or alcohol-containing compounds.

Common Reagents and Conditions

    Acetic Anhydride: Used for acetylation reactions.

    Pyridine: Acts as a catalyst in acetylation reactions.

    Acidic or Basic Conditions: Employed for hydrolysis and deacetylation reactions.

Major Products

    Pentanoic Acid: Formed through hydrolysis.

    Sugar Alcohol: Resulting from the hydrolysis of the ester linkage.

    Glycosides: Formed through glycosylation reactions.

Scientific Research Applications

5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: Serves as a substrate in enzymatic studies to investigate glycosylation processes.

    Industry: Utilized in the synthesis of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid involves its ability to interact with specific molecular targets through its hydroxyl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other bioactive molecules, influencing various biochemical pathways. The acetyl groups play a crucial role in modulating the hydrophobicity and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-glucopyranosyl)oxy]pentanoic acid: Similar structure but with a glucopyranosyl moiety instead of galactopyranosyl.

    5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-mannopyranosyl)oxy]pentanoic acid: Contains a mannopyranosyl moiety.

Uniqueness

The uniqueness of 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid lies in its specific galactopyranosyl moiety, which imparts distinct biochemical properties and reactivity compared to its glucopyranosyl and mannopyranosyl analogs.

Properties

IUPAC Name

5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO11/c1-10(21)20-16-18(30-13(4)24)17(29-12(3)23)14(9-28-11(2)22)31-19(16)27-8-6-5-7-15(25)26/h14,16-19H,5-9H2,1-4H3,(H,20,21)(H,25,26)/t14-,16-,17+,18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMKBXFSXWOMDK-IQZDNPOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159408-54-4
Record name 5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid
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